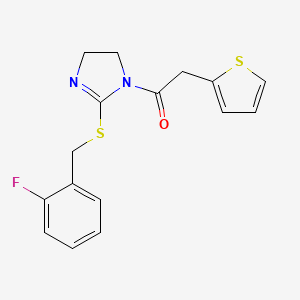

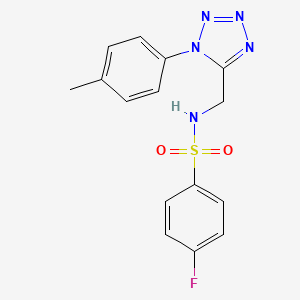

![molecular formula C19H15ClFNO3 B2428174 1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798522-58-3](/img/structure/B2428174.png)

1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1’-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a chemical compound with the linear formula C11H11ClFNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C11H11ClFNO . This indicates that it contains 11 carbon atoms, 11 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom .Aplicaciones Científicas De Investigación

Transformation and Synthesis of Spiro-Fused Ring Systems

The transformation of zwitterionic pyridine derivatives into a spiro-fused ring system exemplifies the versatility of such compounds in synthesizing complex molecular structures. This process, highlighted in the synthesis of azoniabenzo[de]fluorine, showcases the potential for creating novel compounds with unique properties, possibly including the target compound (Palkó et al., 2015).

Sigma Ligands and Binding Site Preference

Research on spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, including their sigma ligand properties and preferences for sigma 2 binding sites, demonstrates the application of spiro compounds in neuropharmacology and potentially as therapeutic agents (Moltzen et al., 1995).

Histone Deacetylase Inhibitors

Spiro[chromane‐2,4′‐piperidine] derivatives have been developed as novel histone deacetylase (HDAC) inhibitors, showcasing their role in cancer therapy and the modulation of gene expression through epigenetic mechanisms (Thaler et al., 2012).

Photosensitizers for Singlet Oxygen Generation

The utilization of spiro compounds as photosensitizers for singlet oxygen generation, particularly in therapeutic and environmental applications, reflects the functional diversity of these molecules (Ohshita et al., 2016).

Antimycobacterial Activity

Spiro compounds have shown promising antimycobacterial activity, exemplified by novel spiro-pyrido-pyrrolizines and pyrrolidines, underlining their potential in developing new antimicrobial agents (Kumar et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

1'-(2-chloro-4-fluorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO3/c20-15-9-12(21)5-6-13(15)18(24)22-8-7-19(11-22)10-16(23)14-3-1-2-4-17(14)25-19/h1-6,9H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZTXFSOZAJMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)

![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one](/img/structure/B2428114.png)